molecular formula C12H12ClFN2O B2766192 5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide CAS No. 1285181-40-9

5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide

Cat. No. B2766192
CAS RN: 1285181-40-9
M. Wt: 254.69
InChI Key: MQVQZCHWELXIEV-UHFFFAOYSA-N
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Description

5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been shown to have potent activity against certain cancer cell lines in preclinical studies.

Scientific Research Applications

Antimicrobial Applications

  • Fluorobenzamides as Antimicrobial Agents : Research on fluorobenzamides, including derivatives similar to the compound , has demonstrated promising antimicrobial properties. For instance, compounds synthesized using fluorine atoms in the benzoyl group showed significant activity against a range of bacterial and fungal strains, highlighting the importance of fluorine substitution in enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Herbicidal Activity

  • Herbicidal Inhibitors of Photosystem II : 2-Cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, which are structurally related to the compound of interest, have been synthesized and evaluated for their herbicidal activities. These compounds showed excellent herbicidal activities, particularly against amaranth pigweed and rape, indicating the potential of fluorine-substituted compounds in agricultural applications (Liu et al., 2005).

Chemotherapeutic Research

  • Antitumor Activity of Fluorinated Pyrimidine Derivatives : Studies on fluorinated pyrimidine derivatives, such as 5-fluorouracil and its analogs, have shown significant promise in chemotherapeutic applications. These compounds have been synthesized and evaluated for their ability to inhibit tumor growth, with certain derivatives demonstrating inhibitory effects against specific cancer cell lines, thus providing a foundation for further exploration of similar fluorinated compounds in cancer treatment (Xiong et al., 2009).

properties

IUPAC Name

5-chloro-N-(2-cyanobutan-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O/c1-3-12(2,7-15)16-11(17)9-6-8(13)4-5-10(9)14/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVQZCHWELXIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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